molecular formula C11H10F2O3 B6311438 2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde CAS No. 2088941-99-3

2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde

Cat. No.: B6311438
CAS No.: 2088941-99-3
M. Wt: 228.19 g/mol
InChI Key: NNDVUAPBBCLMKP-UHFFFAOYSA-N
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Description

2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde is an organic compound with the molecular formula C10H10F2O3. It is a member of the benzodioxin family, characterized by a dioxin ring fused to a benzene ring. The presence of two fluorine atoms and a formyl group at specific positions on the benzodioxin ring makes this compound unique and of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with formaldehyde. This reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carboxylic acid.

    Reduction: 2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1,3-benzodioxole: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3,3-Dimethyl-1,4-benzodioxin-5-carbaldehyde: Lacks the fluorine atoms, affecting its chemical and biological properties.

Uniqueness

2,2-Difluoro-2,3-dihydro-3,3-dimethyl-1,4-benzodioxin-5-carbaldehyde is unique due to the presence of both fluorine atoms and a formyl group, which confer distinct reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

3,3-difluoro-2,2-dimethyl-1,4-benzodioxine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-10(2)11(12,13)16-9-7(6-14)4-3-5-8(9)15-10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDVUAPBBCLMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2=C(C=CC=C2O1)C=O)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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